molecular formula C38H50O5 B12772472 Dichapetalin L CAS No. 874213-55-5

Dichapetalin L

Cat. No.: B12772472
CAS No.: 874213-55-5
M. Wt: 586.8 g/mol
InChI Key: CXFAPKZJDHSDJC-NNLSLSRSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichapetalin L involves multiple steps, starting from simpler triterpenoid precursors. The key steps include the formation of the 2-phenylpyrano moiety and its annellation to the dammarane skeleton. This process typically requires specific reagents and catalysts to facilitate the formation of the desired structure .

Industrial Production Methods

Most dichapetalins are isolated from natural sources through extensive chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

Dichapetalin L undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity .

Scientific Research Applications

Dichapetalin L has several scientific research applications:

Mechanism of Action

The mechanism of action of dichapetalin L involves its interaction with specific molecular targets and pathways. It is known to exhibit cytotoxicity by inducing apoptosis in cancer cells. This effect is mediated through the activation of specific signaling pathways that lead to cell death .

Comparison with Similar Compounds

Similar Compounds

  • Dichapetalin A
  • Dichapetalin X
  • 7-Hydroxydichapetalin P

Uniqueness

Dichapetalin L is unique due to its specific structural features, such as the 2-phenylpyrano moiety and its specific annellation pattern. These features contribute to its distinct biological activities and reactivity compared to other dichapetalins .

Properties

CAS No.

874213-55-5

Molecular Formula

C38H50O5

Molecular Weight

586.8 g/mol

IUPAC Name

(3S,5R)-5-[(E)-3-hydroxy-2-methylprop-1-enyl]-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18R,19S)-3-hydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]oxolan-2-one

InChI

InChI=1S/C38H50O5/c1-23(20-39)16-26-18-27(33(41)43-26)28-11-15-38-21-37(28,38)14-12-30-34(2)13-10-25-17-29(24-8-6-5-7-9-24)42-22-35(25,3)31(34)19-32(40)36(30,38)4/h5-10,16,26-32,39-40H,11-15,17-22H2,1-4H3/b23-16+/t26-,27-,28-,29-,30+,31+,32+,34+,35-,36-,37+,38+/m0/s1

InChI Key

CXFAPKZJDHSDJC-NNLSLSRSSA-N

Isomeric SMILES

C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)CC[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)/CO

Canonical SMILES

CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)CCC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)CO

Origin of Product

United States

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